Potassium 2-thienylacetate
Description
Potassium 2-thienylacetate (CAS No. 55864-55-6) is the potassium salt of 2-thiopheneacetic acid. Its molecular formula is C₆H₅KO₂S, with a molecular weight of 180.27 g/mol. Structurally, it consists of a thiophene ring substituted with a carboxymethyl group at the 2-position, neutralized by a potassium ion. This compound is primarily utilized in organic synthesis and pharmaceutical research, acting as a precursor or intermediate in the production of heterocyclic compounds and bioactive molecules .
Properties
CAS No. |
55864-55-6 |
|---|---|
Molecular Formula |
C6H5KO2S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
potassium;2-thiophen-2-ylacetate |
InChI |
InChI=1S/C6H6O2S.K/c7-6(8)4-5-2-1-3-9-5;/h1-3H,4H2,(H,7,8);/q;+1/p-1 |
InChI Key |
VYQLXFDWYFQLHL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1)CC(=O)[O-].[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Parent Acid: 2-Thiopheneacetic Acid (CAS 1918-77-0)
- Molecular Formula : C₆H₆O₂S
- Molecular Weight : 142.18 g/mol
- Physical Properties :
- Applications : Used as an allergen and in organic synthesis. Its carboxyl group allows for derivatization into esters or salts .
- The potassium salt is less volatile and more stable under basic conditions compared to the free acid.
Ester Derivatives
Methyl 2-Thienylacetate (CAS 19432-68-9)
- Molecular Formula : C₇H₈O₂S
- Molecular Weight : 156.20 g/mol
- Physical Properties :
- Hazards :
- Applications : Substrate for penicillin amidase in enzymatic studies .
Ethyl 2-Thiopheneacetate (CAS 57382-97-5)
Comparison Table: Structural Analogs
| Compound | CAS No. | Molecular Formula | Molecular Weight | Physical State | Key Applications |
|---|---|---|---|---|---|
| Potassium 2-Thienylacetate | 55864-55-6 | C₆H₅KO₂S | 180.27 | Solid (inferred) | Pharmaceutical synthesis |
| 2-Thiopheneacetic Acid | 1918-77-0 | C₆H₆O₂S | 142.18 | Crystalline | Organic synthesis, allergen |
| Methyl 2-Thienylacetate | 19432-68-9 | C₇H₈O₂S | 156.20 | Liquid | Enzymatic substrates |
| Ethyl 2-Thiopheneacetate | 57382-97-5 | C₈H₁₀O₂S | 170.23 | Liquid | Flavoring agents |
Comparison with Other Potassium Salts
Potassium 3-Indoleacetate (CAS 2338-19-4)
- Molecular Formula: C₁₀H₈KNO₂
- Molecular Weight : 213.28 g/mol
- Applications : Plant growth hormone (heteroauxin) and research reagent .
- Key Differences :
- Contains an indole ring instead of thiophene, altering electronic properties and biological activity.
- Used in plant physiology studies, unlike this compound, which is geared toward pharmaceutical synthesis.
S-Potassium Thioacetate (CAS 10387-40-3)
- Molecular Formula : C₂H₃KOS
- Molecular Weight : 114.20 g/mol
- Applications : Reagent in nucleophilic acyl substitution reactions.
- Key Differences :
- Contains a thioester group (-SC(O)-) instead of a carboxylate, making it more reactive in sulfur-based chemistry.
Comparison Table: Potassium Salts
| Compound | CAS No. | Functional Group | Molecular Weight | Key Applications |
|---|---|---|---|---|
| This compound | 55864-55-6 | Carboxylate | 180.27 | Pharmaceutical synthesis |
| Potassium 3-Indoleacetate | 2338-19-4 | Carboxylate | 213.28 | Plant growth regulation |
| S-Potassium Thioacetate | 10387-40-3 | Thioester | 114.20 | Organic reactions |
Comparison with Phenyl-Substituted Acetates
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
Methyl 2-Phenylacetoacetate (CAS 16648-44-5)
Comparison Table: Phenyl vs. Thienyl Derivatives
| Compound | CAS No. | Core Structure | Molecular Weight | Key Applications |
|---|---|---|---|---|
| This compound | 55864-55-6 | Thiophene | 180.27 | Pharmaceutical synthesis |
| Ethyl 2-Phenylacetoacetate | 5413-05-8 | Phenyl | 206.24 | Amphetamine precursors |
| Methyl 2-Phenylacetoacetate | 16648-44-5 | Phenyl | 192.21 | Forensic analysis |
Q & A
Q. How can researchers resolve conflicting logP (octanol-water) values for this compound?
- Methodology :
- Experimental Re-evaluation : Use shake-flask method with HPLC quantification.
- QSAR Modeling : Compare predicted vs. observed logP values using software like MarvinSuite.
- Error Analysis : Identify systematic biases in historical measurement protocols .
Data Presentation Guidelines
- Tables : Include units, uncertainties (e.g., ±SD), and statistical significance (p-values).
- Figures : Use error bars in degradation plots and annotate key spectral peaks .
- Reproducibility : Document synthesis conditions (e.g., solvent, temperature) in detail .
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